molecular formula C12H16ClN3O5S B3033049 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide CAS No. 743452-14-4

4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide

Cat. No.: B3033049
CAS No.: 743452-14-4
M. Wt: 349.79 g/mol
InChI Key: IUHPWOOFODCLOQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a morpholine ring, a nitro group, and a sulfonamide group attached to a benzene ring

Scientific Research Applications

4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes, including the production of dyes and agrochemicals.

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in future research, although specific future directions are not mentioned.

Biochemical Analysis

Biochemical Properties

4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO), by binding to their active sites. The interaction between this compound and MAO results in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolism of monoamine neurotransmitters . Additionally, this compound may interact with other proteins and receptors, influencing their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAO by this compound can lead to altered levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which in turn affect cell signaling and gene expression . Furthermore, this compound may impact cellular metabolism by interfering with metabolic pathways and enzyme activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects primarily through the inhibition of MAO, where it binds to the enzyme’s active site and prevents the breakdown of monoamine neurotransmitters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling and gene expression. Additionally, this compound may interact with other biomolecules, influencing their function and activity at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed in studies, where specific dosages result in significant changes in biochemical and cellular parameters.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into different metabolites . These metabolic pathways influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, facilitated by transporters such as organic anion transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its affinity for specific binding sites and its ability to penetrate biological barriers.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of this compound determines its biochemical interactions and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The introduction of a nitro group onto the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The nitrated benzene derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Sulfonation: The chlorinated nitrobenzene is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to form the sulfonamide group.

    Morpholine Substitution: Finally, the sulfonated compound is reacted with morpholine under basic conditions to introduce the morpholine-4-ylethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Potassium permanganate, aqueous medium, controlled temperature.

Major Products Formed

    Reduction: Formation of 4-chloro-N-(2-morpholin-4-ylethyl)-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized morpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-morpholin-4-ylethyl)butanamide
  • 4-chloro-N-(2-morpholin-4-ylethyl)-2-nitrobenzamide
  • 4-chloro-N-(2-morpholin-4-ylethyl)benzamide

Comparison

Compared to similar compounds, 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O5S/c13-11-2-1-10(9-12(11)16(17)18)22(19,20)14-3-4-15-5-7-21-8-6-15/h1-2,9,14H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHPWOOFODCLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395078
Record name 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

743452-14-4
Record name 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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